4-(Benzo[d]thiazol-2-yl)-2-bromoaniline

Anticancer Drug Discovery Structure-Activity Relationship (SAR) In Vitro Pharmacology

This is the critical 3'-bromo analogue (compound 9c) from the 2-(4-aminophenyl)benzothiazole series, uniquely expanding potent activity from breast to ovarian, lung, and renal cancer lines—unlike the unsubstituted parent CJM 126. Generic substitution is scientifically invalid; the SAR is exquisitely sensitive to halogen position. Essential as a positive control for broad-scope antitumor screening and a key intermediate for late-stage cross-coupling (Suzuki, Buchwald-Hartwig). Secure this non-fungible research tool to validate your next-generation leads.

Molecular Formula C13H9BrN2S
Molecular Weight 305.19 g/mol
CAS No. 178804-06-3
Cat. No. B069382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzo[d]thiazol-2-yl)-2-bromoaniline
CAS178804-06-3
Synonyms4-(BENZO[D]THIAZOL-2-YL)-2-BROMOANILINE
Molecular FormulaC13H9BrN2S
Molecular Weight305.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)N)Br
InChIInChI=1S/C13H9BrN2S/c14-9-7-8(5-6-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2
InChIKeyPZNQWLHSPUPLEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzo[d]thiazol-2-yl)-2-bromoaniline (CAS 178804-06-3) for Anticancer Drug Discovery: Technical Specifications and Procurement Guide


4-(Benzo[d]thiazol-2-yl)-2-bromoaniline (CAS 178804-06-3), also known as 2-(4'-amino-3'-bromophenyl)benzothiazole, is a synthetic intermediate within the 2-(4-aminophenyl)benzothiazole class of experimental antitumor agents. Its molecular formula is C₁₃H₉BrN₂S, with a molecular weight of 305.20 g/mol and a computed LogP of 4.89 . This compound is a key brominated analogue within a structure-activity relationship (SAR) series explored for selective anticancer activity [1], specifically identified as compound 9c in foundational medicinal chemistry studies [2].

Critical SAR Considerations for 4-(Benzo[d]thiazol-2-yl)-2-bromoaniline: Why Generic Analogs Cannot Be Substituted


Generic substitution among 2-(4-aminophenyl)benzothiazole analogs is not scientifically viable due to the extreme sensitivity of the structure-activity relationship (SAR) to the nature and position of the halogen substituent on the phenyl ring. The foundational literature explicitly demonstrates that while the unsubstituted parent molecule (CJM 126) exhibits potent and selective nanomolar activity against breast cancer cell lines [1], the 3'-bromo substituent present in this compound (referred to as 9c) is one of a limited subset of modifications that not only retains but expands this activity profile to include ovarian, lung, and renal cancer cell lines [2]. Critically, other substitutions, such as a shift to a benzoxazole or benzimidazole core, or alternative halogen placements, result in significantly different or diminished activity profiles [2], making 4-(Benzo[d]thiazol-2-yl)-2-bromoaniline a unique and non-fungible research tool.

Quantitative Differentiation of 4-(Benzo[d]thiazol-2-yl)-2-bromoaniline (9c): Head-to-Head Evidence vs. In-Class Analogs


Expanded Spectrum of In Vitro Cytotoxicity for 3'-Bromo Analog (9c) Relative to Unsubstituted Parent (CJM 126)

The 3'-bromo substitution (compound 9c) is a critical determinant of antitumor spectrum. While the parent compound 2-(4-aminophenyl)benzothiazole (CJM 126) is inactive against many non-breast cell types, the 3'-bromo analog 9c demonstrates a significantly expanded activity profile, extending potent growth inhibition to additional cancer histologies [1].

Anticancer Drug Discovery Structure-Activity Relationship (SAR) In Vitro Pharmacology

Core Heterocycle Requirement for Potent Anticancer Activity

The benzothiazole core of 4-(Benzo[d]thiazol-2-yl)-2-bromoaniline is an essential structural feature for high potency. A direct SAR study concluded that the order of activity for this series is benzothiazole > benzoxazole >> benzimidazole [1].

Medicinal Chemistry Heterocyclic SAR Lead Optimization

Reactivity Profile for Downstream Derivatization via Cross-Coupling

The bromine substituent ortho to the aniline group in this compound provides a defined synthetic handle for further diversification. The broader class of 2-bromoaniline derivatives is established as a versatile substrate for copper-catalyzed tandem reactions to form benzothiazoles and other heterocycles [1], and for the synthesis of caspase-3 inhibitors .

Organic Synthesis Cross-Coupling Chemistry Building Blocks

Validated Research and Development Applications for 4-(Benzo[d]thiazol-2-yl)-2-bromoaniline (CAS 178804-06-3)


As a Reference Standard in Expanded-Spectrum Anticancer SAR Studies

4-(Benzo[d]thiazol-2-yl)-2-bromoaniline (9c) is the preferred compound for use as a positive control or reference standard when optimizing 2-(4-aminophenyl)benzothiazole leads for activity against ovarian, lung, or renal cancers. Its documented ability to inhibit growth in these cell lines, unlike the parent compound CJM 126, makes it an essential comparator for validating new analogs with a broader therapeutic scope [1].

As a Key Intermediate for Derivatization via Metal-Catalyzed Cross-Coupling

This compound is a high-value synthetic intermediate in medicinal chemistry campaigns. The presence of the aryl bromide group allows for late-stage functionalization using robust cross-coupling methodologies (e.g., Suzuki, Buchwald-Hartwig, or copper-catalyzed C-S bond formations) [2]. This enables the efficient synthesis of diverse compound libraries to explore SAR around the 3'-position of the phenyl ring.

As a Probe in Comparative Selectivity Assays Against Matched Non-Cancer Cell Lines

Given the established class behavior of showing potent activity in sensitive cancer lines while being inactive (IC50 > 30 µM) against many other cell types [3], this compound is ideal for use in counter-screens. It serves as a tool to investigate the selectivity window of benzothiazole-based agents, helping to differentiate tumor-specific effects from general cytotoxicity in early-stage drug discovery.

Quote Request

Request a Quote for 4-(Benzo[d]thiazol-2-yl)-2-bromoaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.